

CAS number 1207-15-4 research applications

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Compound of Interest

Compound Name: 2,8-Dimethyldibenzothiophene

Cat. No.: B047620

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An In-depth Technical Guide to the Research Applications of **2,8-Dimethyldibenzothiophene** (CAS Number 1207-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethyldibenzothiophene, identified by the CAS number 1207-15-4, is a heterocyclic aromatic compound belonging to the dibenzothiophene family. Its rigid, planar structure and sulfur-containing aromatic core bestow upon it unique electronic and chemical properties. These characteristics have made it a molecule of significant interest in several fields of research, most notably in organic electronics, material science, and environmental science. This technical guide provides a comprehensive overview of the primary research applications of **2,8-dimethyldibenzothiophene** and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical and biological pathways.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of **2,8-dimethyldibenzothiophene** is essential for its application in research.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₂ S	--INVALID-LINK--
Molecular Weight	212.31 g/mol	--INVALID-LINK--
Melting Point	120 - 123 °C	--INVALID-LINK--
Appearance	White to orange to green crystalline powder	--INVALID-LINK--

Applications in Organic Electronics and Material Science

The dibenzothiophene core is a key building block for organic semiconductors due to its excellent thermal stability and charge transport properties. **2,8-Dimethyldibenzothiophene** and its derivatives are primarily investigated for their potential in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Photophysical and Electrochemical Properties of Derivatives

The electronic properties of the dibenzothiophene core can be fine-tuned by the addition of various aryl groups at the 2 and 8 positions. A study on 2,8-diaryl-dibenzothiophene derivatives provides valuable quantitative data on their photophysical and electrochemical characteristics.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

Derivative	λ_{max} (nm)	Emission λ_{max} (nm)	Quantum Yield (Φ)	HOMO (eV)	LUMO (eV)
2,8-diphenyl- dibenzothiophene	325	375	0.85	-5.75	-2.45
2,8-di-(4-methoxyphenyl)- dibenzothiophene	330	380	0.75	-5.60	-2.40
2,8-di-(4-cyanophenyl)- dibenzothiophene	335	385	0.60	-5.95	-2.65
2,8-di-(4-acetylphenyl)- dibenzothiophene	340	390	0.55	-6.00	-2.70

Data extracted from a study on 2,8-diaryl-dibenzothiophene derivatives and represents the properties of these derivatives, not the parent **2,8-dimethyldibenzothiophene**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Application in Polymer Chemistry

Dibenzothiophene moieties can be incorporated into polymer backbones to enhance thermal stability and introduce desirable electronic properties.[\[4\]](#) Electrochemical polymerization is a common method for creating thin films of conductive polymers.

Quantitative Data for Dibenzothiophene-Thiophene Copolymers

Monomer System	Onset Oxidation Potential (E_{onset}) (V)
DBT-Th	1.11
DBT-Th:Th	1.30
DBT-2Th	0.85
DBT-Th:2Th	1.27
DBT-2Th:Th	1.07
DBT-2Th:2Th	0.98

DBT-Th: 2,8-bis-(thiophen-2-yl)-dibenzothiophene; DBT-2Th: 2,8-Bis-(bithiophen-2-yl)-dibenzothiophene. Data from a study on the electrochemical polymerization of these monomers.[\[5\]](#)

Experimental Protocols

Protocol 1: Synthesis of 2,8-Diaryl-dibenzothiophenes via Suzuki-Miyaura Coupling

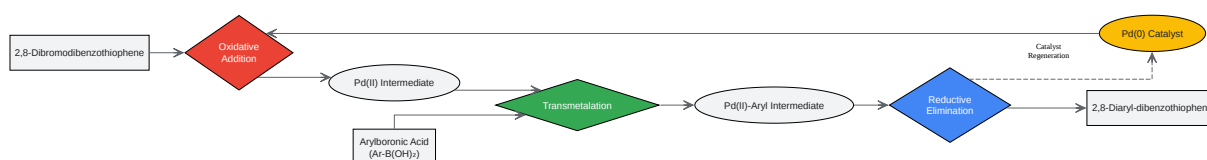
This protocol describes a general method for the synthesis of 2,8-diaryl-dibenzothiophene derivatives, which are valuable materials for organic electronics.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Reactants and Reagents:

- 2,8-Dibromodibenzothiophene
- Arylboronic acid (2.5 equivalents)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (catalyst)
- Potassium carbonate (K_2CO_3) (base)
- Toluene (solvent)
- Ethanol (co-solvent)
- Water (co-solvent)

Procedure:

- In a round-bottom flask, dissolve 2,8-dibromodibenzothiophene (1 equivalent) and the arylboronic acid (2.5 equivalents) in a 3:1:1 mixture of toluene, ethanol, and water.
- Add potassium carbonate (4 equivalents) to the mixture.
- Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
- Add the palladium catalyst (0.05 equivalents) to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Suzuki-Miyaura Coupling for Aryl-Substituted Dibenzothiophenes.

Protocol 2: Electrochemical Polymerization of Dibenzothiophene-Thiophene Copolymers

This protocol outlines the electrochemical synthesis of conductive polymer films from dibenzothiophene-based monomers.^[5]

Materials and Equipment:

- Working electrode (e.g., indium tin oxide (ITO) coated glass)
- Counter electrode (e.g., platinum wire)
- Reference electrode (e.g., Ag/AgCl)
- Potentiostat/Galvanostat
- Electrochemical cell
- Dibenzothiophene-thiophene monomer (e.g., DBT-Th or DBT-2Th)
- Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆)
- Solvent (e.g., dichloromethane, DCM)

Procedure:

- Prepare a 0.01 M solution of the dibenzothiophene-thiophene monomer in dichloromethane containing 0.1 M Bu₄NPF₆.
- Assemble the three-electrode electrochemical cell with the ITO-coated glass as the working electrode.
- Deoxygenate the solution by purging with an inert gas (e.g., argon) for 15-20 minutes.
- Perform cyclic voltammetry to determine the onset oxidation potential (E_{onset}) of the monomer.
- Carry out the electropolymerization by applying a constant potential (potentiostatic method) slightly above the E_{onset} .

- Continue the polymerization until a desired charge has been passed, which corresponds to a specific film thickness.
- After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
- Dry the polymer film under a stream of inert gas.

Environmental Applications: Biodegradation

Dibenzothiophene and its alkylated derivatives are common organosulfur compounds found in fossil fuels. Their removal is a significant focus of environmental research. The microbial degradation of these compounds, particularly through the sulfur-specific (4S) pathway, is a well-studied process.

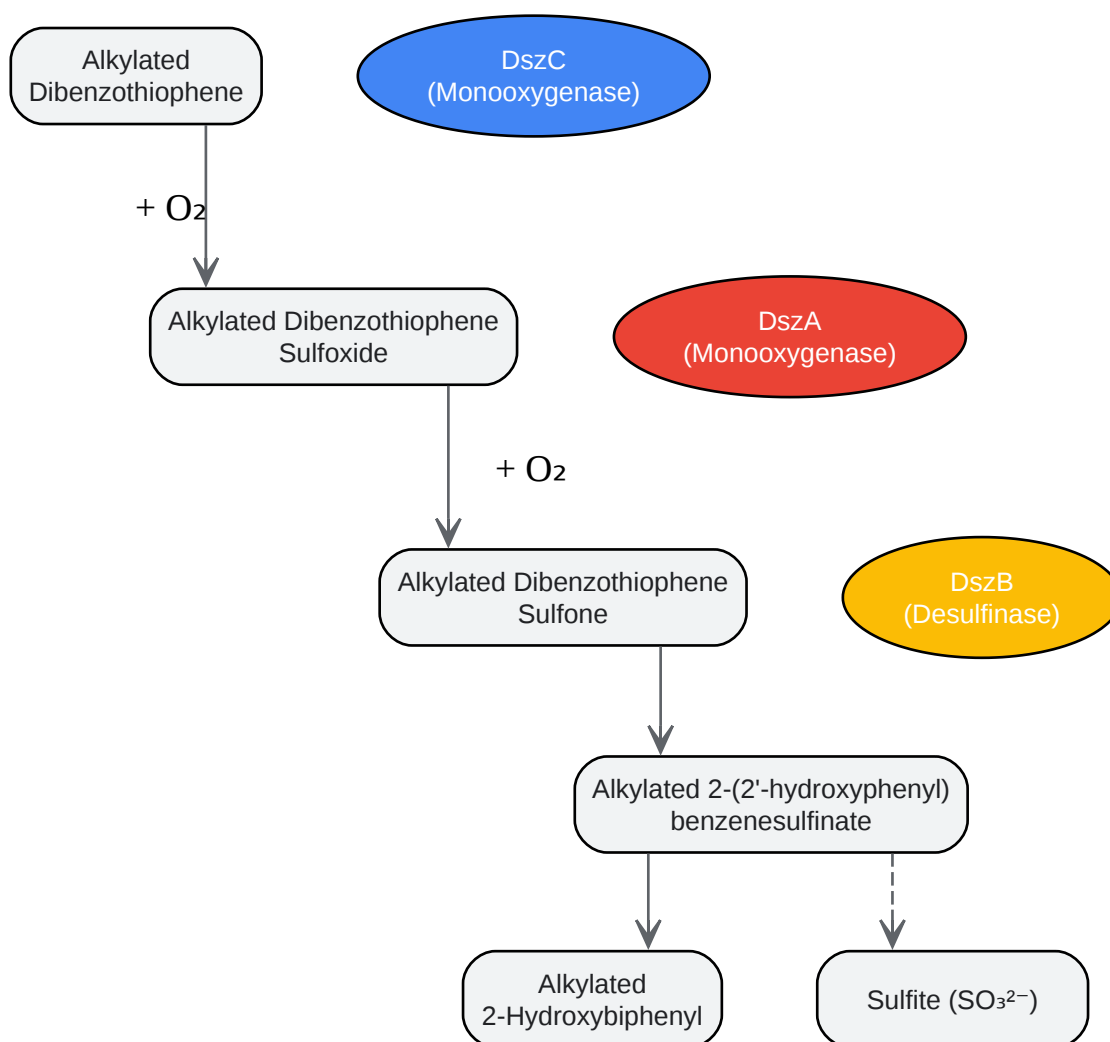
Quantitative Data: Biodesulfurization of Alkylated Dibenzothiophenes

A study using *Rhodococcus erythropolis* I-19 demonstrated the desulfurization of various alkylated dibenzothiophenes.^[10]

Compound	Desulfurization Rate (relative to DBT)
Dibenzothiophene (DBT)	100%
2,8-Dimethyldibenzothiophene	120%
4,6-Dimethyldibenzothiophene	60%

The 4S (Dsz) Biodesulfurization Pathway

The 4S pathway is a four-step enzymatic process that selectively removes the sulfur atom from dibenzothiophene and its derivatives without degrading the carbon skeleton.^{[10][11]}



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The 4S (Dsz) Pathway for Alkylated Dibenzothiophene Biodesulfurization.

Applications in Drug Development

While the broader class of benzothiophenes has been explored for various pharmacological activities, including anticancer and anti-inflammatory properties, a thorough review of the scientific literature reveals a lack of significant research into the specific drug development applications of **2,8-dimethyldibenzothiophene** (CAS 1207-15-4).^{[12][13]} Current research is heavily focused on its utility in material science and environmental studies. Therefore, at present, it is not considered a primary scaffold in medicinal chemistry and drug discovery programs.

Conclusion

2,8-Dimethyldibenzothiophene is a versatile molecule with well-established and growing applications in organic electronics and environmental science. Its utility as a building block for organic semiconductors is supported by quantitative data on the photophysical and electrochemical properties of its derivatives. In the environmental field, the biodegradation of alkylated dibenzothiophenes, including the 2,8-dimethyl isomer, is a key area of research for the desulfurization of fossil fuels. While its direct application in drug development is not prominent, the foundational knowledge of its synthesis and chemical properties provides a basis for potential future exploration in diverse scientific disciplines. This guide serves as a technical resource for researchers looking to leverage the unique properties of **2,8-dimethyldibenzothiophene** in their work.

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Phone: (601) 213-4426

Email: info@benchchem.com